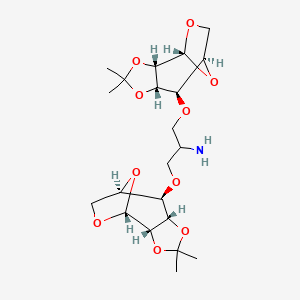

2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane is a complex organic compound that features a unique structure with multiple sugar moieties and an amino group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane typically involves the protection of mannopyranose units followed by the introduction of the amino group. Common steps might include:

Protection of Hydroxyl Groups: Using isopropylidene groups to protect the hydroxyl groups of mannopyranose.

Formation of the Linkage: Coupling the protected mannopyranose units through a suitable linker.

Introduction of the Amino Group: Amination reactions to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the sugar moieties.

Reduction: Reduction reactions could be used to modify the functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.

科学的研究の応用

Chemistry

Synthesis of Complex Molecules : This compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.

Catalysis : It has potential applications as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Biology

Bioconjugation : The compound is utilized in the conjugation of biomolecules for research purposes, facilitating the study of biological interactions.

Drug Development : There is ongoing research into its therapeutic properties, particularly for antimicrobial and anticancer activities.

Medicine

Therapeutic Agents : Investigations into its efficacy as an antimicrobial agent have shown promising results. Its structural features may inhibit bacterial growth by disrupting cell membranes or interfering with metabolic pathways.

Industry

Materials Science : The compound is explored for developing new materials with specific properties such as enhanced biocompatibility and reactivity.

Antimicrobial Properties

Research indicates that derivatives of mannose exhibit significant antimicrobial activity. The structural features of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose-4-O-yl)-propane may enhance its ability to inhibit bacterial growth. For example:

Case Study 1: Antibacterial Efficacy

A laboratory study evaluated the antibacterial efficacy against Escherichia coli. Results indicated that compounds similar to 2-Amino-1,3-bis(1,6-anhydro...) reduced bacterial viability at concentrations as low as 100 µg/mL.

Interaction with Lectins

The mannopyranose units in this compound may serve as ligands for lectins involved in bacterial adhesion to host cells.

Case Study 2: Lectin Binding Studies

Surface plasmon resonance analysis revealed that modifications enhancing hydrophobic interactions significantly increased binding strength to FimH lectin. This suggests potential applications in preventing bacterial infections.

Immunomodulatory Effects

Preliminary studies suggest that the compound may exhibit immunomodulatory effects by interacting with immune cell receptors and influencing cytokine production.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Antimicrobial Activity | Lectin Binding Affinity | Immunomodulatory Effects |

|---|---|---|---|---|

| Compound A | Mannoside | Moderate | High | Yes |

| Compound B | Modified Mannoside | High | Moderate | No |

| 2-Amino-1,3-bis(1,6-anhydro...) | Anhydro sugars | Significant | Potentially high | Under investigation |

作用機序

The mechanism of action of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Similar Compounds

- 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-glucopyranose-4-O-yl)-propane

- 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-galactopyranose-4-O-yl)-propane

Uniqueness

The uniqueness of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane lies in its specific sugar moieties and the positions of functional groups, which can influence its reactivity and applications.

For precise and detailed information, consulting specific scientific literature and databases is recommended

生物活性

2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose-4-O-yl)-propane, a carbohydrate derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that incorporates amino and sugar moieties, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O8, and it has a CAS number of 95245-29-7. Its structure includes two anhydro sugar units linked to a propane backbone, which may enhance its solubility and reactivity in biological environments .

1. Antimicrobial Properties

Studies have indicated that derivatives of mannose exhibit significant antimicrobial activity. The structural features of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose-4-O-yl)-propane may contribute to its ability to inhibit bacterial growth. For instance, research has shown that similar sugar-based compounds can effectively disrupt bacterial cell membranes or interfere with metabolic pathways .

2. Interaction with Lectins

Carbohydrate-lectin interactions are crucial in various biological processes, including cell signaling and pathogen recognition. The compound's mannopyranose units may serve as ligands for lectins such as FimH, which is involved in bacterial adhesion to host cells. In vitro studies have demonstrated that modifications in sugar structures can enhance binding affinity to lectins, suggesting potential applications in preventing bacterial infections .

3. Immunomodulatory Effects

Preliminary research suggests that the compound may exhibit immunomodulatory effects. Carbohydrates can influence immune responses by interacting with immune cell receptors. For example, certain mannose derivatives have been shown to enhance the activity of macrophages and modulate cytokine production . Future studies are necessary to elucidate the specific immunological pathways affected by this compound.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a study evaluated the antibacterial efficacy of various sugar derivatives against Escherichia coli. The results indicated that compounds with similar structural motifs to 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose-4-O-yl)-propane exhibited a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. This suggests a promising avenue for developing new antibacterial agents based on carbohydrate scaffolds .

Case Study 2: Lectin Binding Studies

Another study focused on the binding affinity of mannose derivatives to the FimH lectin. Through surface plasmon resonance (SPR) analysis, it was found that modifications enhancing hydrophobic interactions significantly increased binding strength. The findings indicate that optimizing the structural features of mannose derivatives could lead to more effective inhibitors of bacterial adhesion .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Antimicrobial Activity | Lectin Binding Affinity | Immunomodulatory Effects |

|---|---|---|---|---|

| Compound A | Mannoside | Moderate | High | Yes |

| Compound B | Modified Mannoside | High | Moderate | No |

| 2-Amino-1,3-bis(1,6-anhydro...) | Anhydro sugars | Significant | Potentially high | Under investigation |

特性

CAS番号 |

95245-29-7 |

|---|---|

分子式 |

C21H33NO10 |

分子量 |

459.5 g/mol |

IUPAC名 |

1-[[(1S,2R,6S)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]-3-[[(1R,2S,6R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]propan-2-amine |

InChI |

InChI=1S/C21H33NO10/c1-20(2)29-14-12(10-7-25-18(27-10)16(14)31-20)23-5-9(22)6-24-13-11-8-26-19(28-11)17-15(13)30-21(3,4)32-17/h9-19H,5-8,22H2,1-4H3/t9?,10?,11?,12?,13?,14-,15+,16+,17-,18-,19+ |

InChIキー |

IUJWYZAQTWUKJU-PTJWUEQQSA-N |

SMILES |

CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)N)O3)C |

異性体SMILES |

CC1(O[C@@H]2[C@@H](O1)C(C3CO[C@H]2O3)OCC(COC4[C@@H]5[C@@H]([C@@H]6OCC4O6)OC(O5)(C)C)N)C |

正規SMILES |

CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)N)O3)C |

同義語 |

4,4’-O-(2-Amino-1,3-propanediyl)bis[1,6-anhydro-2,3-O-(1-methylethylidene)-β-D-mannopyranose; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。